2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a fluorinated coumarin derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoroacetamide group attached to a 4-methyl-2-oxo-2H-chromen-7-yl moiety, making it a valuable target for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2H-chromen-7-ol as the starting material.
Activation: The hydroxyl group is activated using a suitable reagent, such as thionyl chloride (SOCl2), to form the corresponding chloro derivative.
Coupling Reaction: The activated chromen-7-ol is then coupled with trifluoroacetamide under basic conditions, often using a base like triethylamine (Et3N) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the trifluoroacetamide group.
Substitution: Substitution reactions can occur at the chromen-7-yl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the trifluoroacetamide group.
Substitution Products: Derivatives with different functional groups on the chromen-7-yl ring.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemicals with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetamide group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is compared with other similar compounds, such as:
Coumarin: A parent compound with similar structural features but without the trifluoroacetamide group.
Fluorinated Coumarins: Other coumarin derivatives with different fluorinated groups.
Acetamide Derivatives: Compounds with acetamide groups but lacking the trifluoro substitution.
Uniqueness: The presence of the trifluoro group in this compound enhances its chemical stability and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-4-10(17)19-9-5-7(2-3-8(6)9)16-11(18)12(13,14)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWLERHLBKBBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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